molecular formula C27H31ClN2O2 B067127 1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride CAS No. 184845-43-0

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

Cat. No.: B067127
CAS No.: 184845-43-0
M. Wt: 451.0 g/mol
InChI Key: WDFXPKKFSNMGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NNC 05-2090 hydrochloride is a GABA uptake inhibitor and inhibitor of the beta-GABA transporter (BGT-1).

Scientific Research Applications

Anticonvulsant Properties

  • This compound, also referred to as NNC 05-2090, exhibits significant anticonvulsant properties. It has been shown to inhibit sound-induced tonic and clonic convulsions in mice and has differential effects on gamma-aminobutyric acid (GABA) transporters compared to other GABA uptake inhibitors (Dalby et al., 1997).

Radical Scavenging Activity

  • Carbazole derivatives, including those related to this compound, have been synthesized and evaluated for their radical scavenging activities. These compounds have been found to show predominant activity in free radical scavenging, which is an important property in the development of antioxidants (Naik et al., 2010).

Antitumor Activity

  • Carbazole derivatives have been studied for their antitumor properties. Certain derivatives have shown significant selective growth inhibition on specific cancer cell lines, indicating potential therapeutic applications in cancer treatment (Murali et al., 2017).

Neurogenesis

  • A derivative of this compound, P7C3, has been found to increase neurogenesis in rat neural stem cells. This indicates potential applications in the treatment of neurological disorders or in aiding recovery from neural damage (Shin et al., 2015).

Antibacterial and Antifungal Activities

  • Some carbazole derivatives have shown significant antibacterial and antifungal activities, indicating potential use as antimicrobial agents (Sharma et al., 2014).

Electroluminescent Properties

  • The compound's derivatives have been investigated for their electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) (Zeng et al., 2009).

Properties

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFXPKKFSNMGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596210
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184845-43-0
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 1 (0.879 g, 0.0036 mol ) was dissolved in methylisobutylketone (MIBK) (80 mL). 4-(2-Methoxyphenyl)piperidin-4-ol (1.123 g, 0.0054 mol) and K2CO3 (1.99 g, 0.0145 mol) were added. The resulting mixture was stirred at reflux temperature for 12 h. The reaction mixture was filtered and the solvent evaporated in vacuo. The residual oil was purified on a silica gel column (Eluent: CH2Cl2 /ethanol/25% NH4OH (aq) (92.75:7:0.25)). The product was acidified with 2M HCl(g) in diethylether, to give the title compound 1.1 g (68%). M.p. decomposes at 228° C.
Name
Compound 1
Quantity
0.879 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.123 g
Type
reactant
Reaction Step Two
Name
Quantity
1.99 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 4
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 5
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.